molecular formula C13H11BrN2 B8134808 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile

6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile

Cat. No.: B8134808
M. Wt: 275.14 g/mol
InChI Key: WAZHRNGCKQKKTG-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile typically involves the bromination of 1-cyclopropylmethyl-1H-indole-3-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile is unique due to its specific bromination and cyclopropylmethyl substitution, which confer distinct chemical and biological properties. These modifications enhance its potential for various scientific applications compared to other indole derivatives .

Properties

IUPAC Name

6-bromo-1-(cyclopropylmethyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c14-11-3-4-12-10(6-15)8-16(13(12)5-11)7-9-1-2-9/h3-5,8-9H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZHRNGCKQKKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C3=C2C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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